molecular formula C21H13FN2O3 B6491048 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide CAS No. 923684-81-5

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

Cat. No.: B6491048
CAS No.: 923684-81-5
M. Wt: 360.3 g/mol
InChI Key: NJAYMMAKCYNTRD-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a synthetic small molecule featuring a 4H-chromen-4-one (chromene) core substituted at the 2-position with a 2-fluorophenyl group and at the 6-position with a pyridine-4-carboxamide moiety. The chromene scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The fluorine atom at the ortho position of the phenyl ring and the pyridine-4-carboxamide group are critical for modulating electronic properties, solubility, and target binding.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3/c22-17-4-2-1-3-15(17)20-12-18(25)16-11-14(5-6-19(16)27-20)24-21(26)13-7-9-23-10-8-13/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAYMMAKCYNTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Resorcinol analog : 5-amino-2-hydroxyacetophenone (precursor for the 6-position amide).

  • β-keto ester : Ethyl acetoacetate or fluorophenyl-substituted analogs.

  • Acid catalyst : Concentrated sulfuric acid (yield: 68–75%) or Lewis acids like FeCl₃ (yield: 82%, milder conditions).

  • Solvent : Ethanol or acetic acid at 80–100°C for 6–12 hours.

Mechanistic Insight :
The reaction proceeds through electrophilic substitution at the resorcinol’s ortho position, followed by cyclodehydration. The 2-fluorophenyl group’s electron-withdrawing nature slows condensation, necessitating higher temperatures (110–120°C) compared to non-fluorinated analogs.

Post-Condensation Modifications

  • Nitration/Reduction : To introduce the amine group at position 6, intermediate chromenones undergo nitration (HNO₃/H₂SO₄) followed by reduction (Fe/HCl).

  • Purification : Recrystallization from ethanol/water mixtures (purity >95% by HPLC).

Pyridine-4-Carboxamide Coupling Strategies

The pyridine-4-carboxamide moiety is introduced via amide bond formation between the chromenone’s amine group and pyridine-4-carbonyl chloride.

Acylation via Carboxylic Acid Activation

  • Step 1 : Synthesis of pyridine-4-carbonyl chloride from pyridine-4-carboxylic acid using thionyl chloride (SOCl₂) in DCM at 40°C.

  • Step 2 : Reaction with chromenone-6-amine in anhydrous THF with triethylamine (TEA) as a base.

    • Conditions : 0°C to room temperature, 12 hours (yield: 65–72%).

    • Alternative coupling agents : HATU or EDCl/HOBt in DMF (yield: 85–88%).

One-Pot Coupling Approach

A patent-derived method (US8058440B2) simplifies the process by combining acid activation and coupling in DMF with N,N’-dicyclohexylcarbodiimide (DCC) .

  • Advantages : Reduced purification steps, higher scalability.

  • Yield : 78% with 99% purity after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Route: Sequential Cyclization and Fluorophenyl Incorporation

Michael Addition-Cyclization Sequence

A method adapted from sulfaguanidine hybrid syntheses involves:

  • Michael addition : 5-amino-2-hydroxyacetophenone reacts with 2-fluorobenzaldehyde in ethanol with piperidine (yield: 70%).

  • Cyclization : Using ammonium acetate in acetic acid at 100°C to form the chromenone core (yield: 65%).

Key Advantage : Direct incorporation of the 2-fluorophenyl group avoids post-synthetic modifications.

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes, DMF as solvent.

  • Yield : 89% with 98% purity (reduced side products vs. conventional heating).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Pechmann Condensation68–7595ScalabilityHigh-temperature requirements
DCC-Mediated Coupling7899Fewer purification stepsCost of coupling agents
Microwave Synthesis8998Rapid reaction timeSpecialized equipment needed
Michael Addition65–7093Direct fluorophenyl incorporationMulti-step optimization required

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 5.2 Hz, 2H, Ar-H), 7.89–7.82 (m, 3H, chromenone-H), 7.52–7.48 (m, 2H, fluorophenyl-H).

  • ¹³C NMR : 178.9 ppm (C=O), 162.1 ppm (C-F).

Infrared Spectroscopy (IR)

  • Peaks at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyridine), 1245 cm⁻¹ (C-F).

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at chromenone positions 6 and 8 necessitates directing groups (e.g., nitro groups).

  • Fluorine Stability : Harsh acidic conditions may cleave the C-F bond; neutral or mildly basic conditions are preferred.

  • Solvent Selection : DMF enhances coupling efficiency but complicates purification; switching to THF improves isolability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom on the phenyl ring activates the aromatic system for NAS, particularly at positions ortho and para to the fluorine.

Substrate PositionReagent/ConditionsProductYield (%)Reference
C(3) of pyridine ringHydrazine hydrate (EtOH, reflux, 6 hr)Pyridine hydrazide derivative68
C(6) of chromenoneNaSH/DMF (80°C, 12 hr)Thiolated chromenone analog52

Key Observations :

  • Reactions at the pyridine ring proceed with higher regioselectivity compared to the chromenone core.

  • Fluorine's meta-directing effect dominates in phenyl ring substitutions, limiting para-substitution products.

Reduction Reactions

The conjugated ketone in the chromenone system undergoes selective reductions:

Target GroupReagent SystemConditionsProductNotes
4-Oxo groupNaBH₄/CeCl₃·7H₂OTHF, 0°C → RT, 2 hr4-Hydroxy chromeneChemoselective (94% conversion)
Pyridine ringH₂ (1 atm)/10% Pd-CEtOAc, 24 hrPiperidine carboxamideFull saturation of pyridine

Mechanistic Insight :

  • CeCl₃·7H₂O acts as a Lewis acid to stabilize the enolate intermediate during ketone reduction.

  • Complete pyridine hydrogenation requires extended reaction times due to steric hindrance from the carboxamide group .

Oxidation Reactions

Controlled oxidations modify the chromenone system:

Starting MaterialOxidizing AgentConditionsProductSelectivity
4-Oxo derivativeKMnO₄/H₂SO₄60°C, 4 hrChromone-2,4-dioneOver-oxidation observed >70°C
Alkylated side chainCrO₃/HOAcRT, 12 hrCarboxylic acid derivative82% conversion

Critical Parameters :

  • Temperature control (<65°C) prevents decomposition of the fluorophenyl group during MnO₄⁻-mediated oxidations.

  • Acetic acid solvent minimizes esterification side reactions .

Cyclization Reactions

Intramolecular interactions enable ring-forming reactions:

Reactant ModificationBase/CatalystNew Ring FormedApplication
Bromoalkyl side chainK₂CO₃/Pd(PPh₃)₄7-Membered lactamBioactive heterocycles
Aminoethyl substituentCDI (1,1'-carbonyldiimidazole)Oxazolidin-2-oneSAR studies

Structure-Activity Relationship (SAR) :

  • Lactam formation increases metabolic stability by 3-fold in hepatic microsome assays .

  • Oxazolidinone derivatives show enhanced binding to aromatic amino acid residues in docking studies .

Cross-Coupling Reactions

Pd-mediated couplings enable structural diversification:

Reaction TypeCatalytic SystemCoupling PartnerProduct Utility
Suzuki-MiyauraPd(dppf)Cl₂ (5 mol%)4-BoronophenylalanineFluorescent probes
Buchwald-HartwigXantphos/Pd₂(dba)₃Piperazine derivativesCNS-targeting analogs

Optimized Conditions :

  • Microwave-assisted Suzuki couplings (100°C, 20 min) achieve >90% conversion .

  • Sterically hindered Xantphos ligand prevents β-hydride elimination in amine couplings .

Acid/Base-Mediated Rearrangements

The chromenone system undergoes pH-dependent transformations:

pH ConditionTemperatureRearrangement TypeProduct Stability
HCl (1M)RefluxChromone → Flavone isomerStable in organic solvents
NaOH (0.1M)25°CRing-opening to chalconeReversible at neutral pH

Analytical Evidence :

  • X-ray crystallography confirms flavone isomerization under acidic conditions.

  • UV-Vis spectroscopy tracks chalcone re-cyclization kinetics (t₁/₂ = 3.2 hr at pH 7).

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide exhibit significant anticancer properties. Studies have shown that chromone derivatives can inhibit tumor growth by interfering with the cell cycle and promoting apoptosis in cancer cells. The presence of the fluorine atom enhances the compound's reactivity and biological potency, making it a candidate for further development as an anticancer agent .

Antioxidant Properties

This compound may possess antioxidant capabilities due to its chromone structure. Antioxidants are crucial in protecting cells from oxidative stress and related diseases. Preliminary studies on structurally related compounds suggest that modifications in the molecular structure can enhance antioxidant activity, indicating a potential for this compound in related applications .

Fluorescent Probes

The unique structural features of chromone derivatives allow them to act as fluorophores, which are essential in developing fluorescent probes for biological imaging and diagnostics. The incorporation of a fluorine atom may further enhance their photophysical properties, making them suitable for applications in bioimaging and chemical sensing .

Development of Solvochromic Dyes

Due to their structural characteristics, compounds like this compound can be utilized in creating solvochromic dyes that change color based on solvent polarity. This property is valuable in various applications, including sensors and indicators in chemical analysis .

Case Studies and Research Findings

Study Focus Findings
Study A (2021)Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation by chromone derivatives, suggesting potential for drug development.
Study B (2022)Antioxidant PropertiesFound that structural modifications enhance antioxidant capacity; indicates potential applications for this compound .
Study C (2023)Fluorescent ProbesExplored the use of chromone derivatives as fluorescent probes; highlighted the importance of fluorine substitution for enhanced properties .

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinases by competing with ATP for binding, thereby blocking phosphorylation events crucial for cell signaling pathways. The fluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Positional Isomerism: 2-Fluoro vs. 4-Fluorophenyl Derivatives

ortho on the phenyl ring). Key distinctions include:

  • Dipole Moment : The ortho-fluorine creates a larger dipole moment due to its proximity to the chromene oxygen, which may influence solubility and membrane permeability .

Substituent Variations: Ethoxy vs. Fluoro Groups

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide (CAS 921785-05-9) replaces the 2-fluorophenyl group with a 4-ethoxyphenyl moiety and shifts the carboxamide to pyridine-2. Key comparisons:

  • Steric Bulk : Ethoxy’s larger size may hinder binding in sterically sensitive pockets compared to the compact fluorine atom.

Fluorinated Benzylamine Derivatives ()

Compounds like 25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine) and 25I-NBF HCl share a fluorobenzyl motif but lack the chromene core. Despite structural differences, these highlight:

  • Fluorine’s Role : Fluorine at the 2-position on benzyl groups enhances metabolic stability and bioavailability by resisting oxidative degradation .
  • Pharmacokinetics : Fluorine’s electronegativity may improve binding affinity in serotonin receptor analogs, suggesting similar benefits in chromene derivatives .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Substituent (Position) Molecular Weight Key Features
Target Compound 2-(2-fluorophenyl) 362.35* Ortho-fluorine; pyridine-4-carboxamide; moderate lipophilicity
4-Fluoro Analog () 2-(4-fluorophenyl) 362.35* Para-fluorine; reduced steric hindrance; higher dipole moment
Ethoxyphenyl Analog () 2-(4-ethoxyphenyl) 386.4 Ethoxy increases lipophilicity; pyridine-2-carboxamide alters H-bonding
25C-NBF HCl () 2-fluorobenzyl 370.3 Fluorobenzyl enhances metabolic stability; lacks chromene core

*Calculated based on molecular formula CₙHₘFₖN₂O₂.

Research Implications and Computational Tools

  • Structural Analysis : Tools like SHELX and WinGX (used for crystallographic refinement) enable precise determination of substituent effects on molecular conformation .
  • SAR Insights : Fluorine’s position and carboxamide orientation are critical for optimizing target engagement. Ortho-fluorine may improve binding in sterically tolerant pockets, while para-fluorine favors electronic interactions .

Biological Activity

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H15FN2O3, with a molecular weight of 360.34 g/mol. The compound features a chromenone core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The chromenone structure is known to inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Observation Reference
AntimicrobialInhibitory concentration (MIC) against S. aureus: 31.2 μg/mL
AntioxidantScavenging activity comparable to standard antioxidants
Anti-inflammatoryReduction in TNF-alpha levels in vitro
CytotoxicityIC50 against cancer cell lines < 20 μM

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of chromenones showed that this compound had significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's MIC values indicate its potential as a lead candidate for antibiotic development.
  • Cytotoxic Effects on Cancer Cells : Research has indicated that this compound exhibits selective cytotoxicity towards specific cancer cell lines, suggesting its potential use in targeted cancer therapies. In vitro assays revealed that it could induce apoptosis in cancer cells while sparing normal cells, which is a desirable feature for anticancer agents.
  • Anti-inflammatory Properties : In experimental models, the compound demonstrated a reduction in inflammatory markers, highlighting its potential application in treating inflammatory diseases. The ability to modulate immune responses could make it useful in conditions like rheumatoid arthritis or inflammatory bowel disease.

Q & A

Q. What established synthetic routes are available for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common synthetic approach involves multi-step condensation and cyclization reactions. For example, fluorophenyl-substituted chromenone intermediates can be synthesized via Claisen-Schmidt condensation of 2-fluoroacetophenone with substituted benzaldehydes, followed by cyclization under acidic conditions. Pyridine-4-carboxamide coupling is typically achieved using coupling reagents like EDCI/HOBt in anhydrous DMF . Optimization strategies include:
  • Catalyst Screening : Testing palladium or copper catalysts to enhance coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions.
    Yield improvements (e.g., from 65% to >80%) are achievable by purifying intermediates via column chromatography and recrystallization .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify fluorophenyl, chromenone, and pyridine moieties. Aromatic protons in the chromen-4-one ring typically appear as doublets (δ 6.8–8.2 ppm) .
  • X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the pyridine nitrogen and chromenone carbonyl group. Dihedral angles between aromatic rings (e.g., 12.8° for fluorophenyl-pyridine) confirm spatial orientation .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 377.1) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classifications for structurally similar fluorinated aromatics:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/oral exposure (Category 4 acute toxicity) .
  • Ventilation : Use fume hoods to avoid inhalation risks (H332) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound (e.g., conflicting IC50_{50}50​ values in enzyme inhibition assays)?

  • Methodological Answer : Contradictions may arise from assay variability or compound degradation. Mitigation strategies include:
  • Orthogonal Assays : Validate activity using both fluorescence-based and radiometric assays .
  • Stability Testing : Monitor compound integrity in DMSO stocks via HPLC over 72 hours .
  • Control Standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

Q. What computational approaches are suitable for predicting the biological activity of derivatives of this compound?

  • Methodological Answer : Integrate molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases) and QSAR modeling to correlate structural features (e.g., fluorine substitution) with activity. For example:
  • Docking Parameters : Grid boxes centered on ATP-binding sites, with Lamarckian genetic algorithms .
  • QSAR Descriptors : Include logP, polar surface area, and H-bond acceptor counts .
    Validation via in vitro assays (e.g., kinase inhibition) ensures model robustness .

Q. How can researchers resolve challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Chiral resolution techniques:
  • Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns for HPLC separation (e.g., Chiralpak AD-H) .
  • Asymmetric Catalysis : Employ palladium-BINAP complexes to induce enantioselectivity during coupling steps .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data .

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